molecular formula C16H31NO B15066242 1-(3,7-Dimethyloctyl)azepan-2-one CAS No. 112899-70-4

1-(3,7-Dimethyloctyl)azepan-2-one

Katalognummer: B15066242
CAS-Nummer: 112899-70-4
Molekulargewicht: 253.42 g/mol
InChI-Schlüssel: GPXVPYGIDYXZHK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3,7-Dimethyloctyl)azepan-2-one is a chemical compound with the molecular formula C15H29NO . It is a member of the azepanone family, characterized by a seven-membered ring containing a nitrogen atom.

Vorbereitungsmethoden

The synthesis of 1-(3,7-Dimethyloctyl)azepan-2-one typically involves the following steps:

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. These methods often require specialized equipment and stringent quality control measures to produce the compound on a commercial scale .

Analyse Chemischer Reaktionen

1-(3,7-Dimethyloctyl)azepan-2-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium or platinum, and specific temperature and pressure conditions to optimize the reaction outcomes .

Wissenschaftliche Forschungsanwendungen

1-(3,7-Dimethyloctyl)azepan-2-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings

Wirkmechanismus

The mechanism of action of 1-(3,7-Dimethyloctyl)azepan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its action .

Vergleich Mit ähnlichen Verbindungen

1-(3,7-Dimethyloctyl)azepan-2-one can be compared with other similar compounds, such as:

    1-(3,7-Dimethyloctyl)piperidin-2-one: This compound has a similar structure but contains a six-membered ring instead of a seven-membered ring.

    1-(3,7-Dimethyloctyl)hexan-2-one: This compound has a similar alkyl chain but lacks the nitrogen atom in the ring structure.

The uniqueness of this compound lies in its seven-membered ring structure, which imparts distinct chemical and physical properties compared to its analogs .

Eigenschaften

CAS-Nummer

112899-70-4

Molekularformel

C16H31NO

Molekulargewicht

253.42 g/mol

IUPAC-Name

1-(3,7-dimethyloctyl)azepan-2-one

InChI

InChI=1S/C16H31NO/c1-14(2)8-7-9-15(3)11-13-17-12-6-4-5-10-16(17)18/h14-15H,4-13H2,1-3H3

InChI-Schlüssel

GPXVPYGIDYXZHK-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CCCC(C)CCN1CCCCCC1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.